molecular formula C14H19NO2 B1438346 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid CAS No. 1094894-14-0

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid

Cat. No. B1438346
M. Wt: 233.31 g/mol
InChI Key: KQQKYJACDRSYNC-UHFFFAOYSA-N
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Description

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid, also known as CPPA, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of benzoic acid and is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a drug in the treatment of certain medical conditions. CPPA has been studied extensively in the laboratory and has been found to possess several unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Radioactive Compounds : A study by Taylor et al. (1996) focused on the synthesis of radioactive compounds using 4-amino[7-14C]benzoic acid, demonstrating the compound's utility in creating labeled molecules for research.
  • Building Block for Amino Acids : Research by Limbach et al. (2009) described the use of a related compound, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, in synthesizing cyclopropyl-containing amino acids, indicating potential applications in peptide chemistry.
  • Development of Bicyclic Peptidomimetics : The synthesis of compounds like methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, as reported by Limbach et al., suggests applications in developing peptidomimetics, compounds that mimic the biological activity of peptides.

Pharmacological Research

  • Pharmacokinetics Study : Xu et al. (2020) conducted a study on the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl], demonstrating its rapid distribution and bioavailability in rats.

Materials Science

  • Development of Liquid Crystals : A study by Gude et al. (2013) on a new family of liquid crystals derived from 2-methyl 3-amino benzoic acid highlights the potential of such compounds in the field of material science, particularly in the development of novel liquid crystal materials.

Miscellaneous Applications

  • Synthesis of Schiff Base Compounds : Research by Radi et al. (2019) on the synthesis of Schiff base compounds from 4-amino benzoic acid and their antimicrobial properties showcases the versatility of related compounds in creating biologically active molecules.

properties

IUPAC Name

4-[[cyclopropyl(propyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-9-15(13-7-8-13)10-11-3-5-12(6-4-11)14(16)17/h3-6,13H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQKYJACDRSYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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